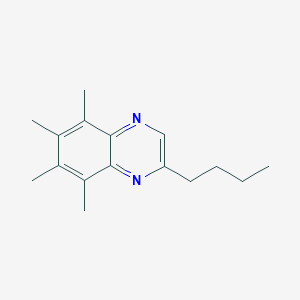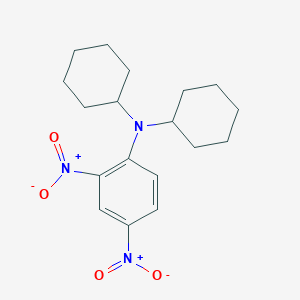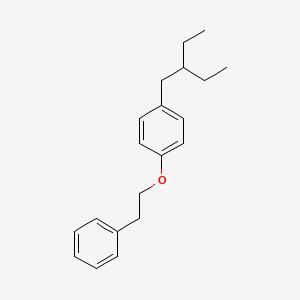
2-Butyl-5,6,7,8-tetramethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5,6,7,8-tetramethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family.
准备方法
The synthesis of 2-Butyl-5,6,7,8-tetramethylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the product . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
2-Butyl-5,6,7,8-tetramethylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising activity against various biological targets, including enzymes and receptors.
Industry: Quinoxaline compounds are used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butyl-5,6,7,8-tetramethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
2-Butyl-5,6,7,8-tetramethylquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Known for its activity as a P2X1-purinoceptor antagonist.
2,3,6,7-Tetramethylquinoxaline: Used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
128764-96-5 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
2-butyl-5,6,7,8-tetramethylquinoxaline |
InChI |
InChI=1S/C16H22N2/c1-6-7-8-14-9-17-15-12(4)10(2)11(3)13(5)16(15)18-14/h9H,6-8H2,1-5H3 |
InChI 键 |
FAJRGRBRQFFNHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=C2C(=C(C(=C(C2=N1)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)


![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)

![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)

